N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide
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Description
N-methyl-N-(2-oxo-2-((3,4,5-trimethoxybenzyl)amino)ethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s effect on tubulin polymerization also impacts intracellular transport, which can lead to further downstream effects on cellular functions .
Result of Action
The compound’s inhibition of tubulin polymerization and disruption of cell division result in cell apoptosis , or programmed cell death . This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Cellular Effects
Some indole derivatives have shown to inhibit tubulin polymerization, which can affect cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .
Molecular Mechanism
Some indole derivatives have been found to inhibit tubulin polymerization, which can disrupt the polymerization or depolymerization of microtubules by binding to different sites .
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[(3,4,5-trimethoxyphenyl)methylamino]ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-25(22(27)16-12-23-17-8-6-5-7-15(16)17)13-20(26)24-11-14-9-18(28-2)21(30-4)19(10-14)29-3/h5-10,12,23H,11,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYVYVHITYKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.